molecular formula C18H16N2O3S B2628699 CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=O CAS No. 2131803-93-3

CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=O

Cat. No. B2628699
M. Wt: 340.4
InChI Key: NENFGFHRYIOMTM-UHFFFAOYSA-N
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Description

CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=O, also known as 2-Chloro-4-hydroxy-N-methyl-2-naphthamide, is a synthetic organic compound with a wide variety of uses in scientific research. It is an important intermediate in organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and other industrial materials. This compound has a unique structure which makes it a valuable tool for researchers in many different fields.

Scientific Research Applications

CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=Oydroxy-N-methyl-2-naphthamide has a variety of uses in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other industrial materials. It is also used as a starting material in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-oxadiazoles. In addition, this compound is used as a starting material in the synthesis of various polymers, such as polyethylene, polypropylene, polystyrene, and polyurethane.

Mechanism Of Action

CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=Oydroxy-N-methyl-2-naphthamide acts as a nucleophile in organic synthesis. It can react with electrophiles, such as alkyl halides, to form a product. The reaction proceeds through a series of steps, including the formation of a carbocation intermediate, which is then attacked by the nucleophile. The reaction then proceeds through a series of elimination steps to give the desired product.

Biochemical And Physiological Effects

CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=Oydroxy-N-methyl-2-naphthamide has not been studied extensively for its biochemical and physiological effects. However, it is known to be a weak inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds in the body. In addition, it has been shown to have antimicrobial activity against certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=Oydroxy-N-methyl-2-naphthamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, it is a versatile reagent which can be used in a variety of different reactions. However, it is important to note that this compound is toxic, and it should be handled with caution.

Future Directions

The future of CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=Oydroxy-N-methyl-2-naphthamide is promising. Further research is needed to better understand its biochemical and physiological effects. In addition, its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial materials should be explored. Finally, its use as a starting material in the synthesis of various heterocyclic compounds and polymers should be further investigated.

Synthesis Methods

CC1(C)CCS(=O)c2ccc(cc12)C#Cc1ncc(cn1)C(O)=Oydroxy-N-methyl-2-naphthamide can be synthesized from 2-chloro-4-hydroxy-N-methyl-2-naphthaldehyde and aqueous ammonia. The reaction is carried out in ethanol and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of about 100°C for a period of about 30 minutes. The resulting product is a white solid which is then purified by recrystallization from ethanol.

properties

IUPAC Name

2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-18(2)7-8-24(23)15-5-3-12(9-14(15)18)4-6-16-19-10-13(11-20-16)17(21)22/h3,5,9-11H,7-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENFGFHRYIOMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=N3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylic acid

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